molecular formula C24H21N3O4 B4616695 3-(1,3-benzodioxol-5-yl)-N-(4-isopropylphenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide

3-(1,3-benzodioxol-5-yl)-N-(4-isopropylphenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B4616695
M. Wt: 415.4 g/mol
InChI Key: RNGYKYJBSBIYCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzodioxol-5-yl)-N-(4-isopropylphenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C24H21N3O4 and its molecular weight is 415.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.15320616 g/mol and the complexity rating of the compound is 638. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Experimental and Theoretical Studies : Research into the functionalization reactions of related pyrazole and pyridine derivatives shows the synthetic versatility of these compounds, which can be adapted for various scientific applications, including material science and chemical sensors. Theoretical studies help understand the reaction mechanisms, potentially leading to the design of more efficient synthetic routes for related compounds (Yıldırım, Kandemirli, & Demir, 2005).

  • Heterocyclic Synthesis : The synthesis of heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines, from thiophenylhydrazonoacetates illustrates the potential for creating complex molecules with diverse biological activities. Such methodologies could be applied to synthesize derivatives of the target compound for research in pharmacology and materials science (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Potential Biological Activities

  • Antipsychotic Agents : Studies on heterocyclic carboxamides, similar in structural motifs to the target compound, demonstrate the potential for these molecules to act as antipsychotic agents. Such research highlights the therapeutic potential of structurally related compounds in treating psychiatric disorders (Norman, Navas, Thompson, & Rigdon, 1996).

  • Anti-Fatigue Effects : The synthesis of benzamide derivatives and their structural analysis show potential applications in identifying binding sites for allosteric modulators of receptors, such as the AMPA receptor. Additionally, some derivatives have been investigated for their anti-fatigue effects in animal models, suggesting potential research applications in neuroscience and pharmacology (Wu et al., 2014).

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-6-methyl-N-(4-propan-2-ylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4/c1-13(2)15-4-7-17(8-5-15)26-23(28)18-10-14(3)25-24-21(18)22(27-31-24)16-6-9-19-20(11-16)30-12-29-19/h4-11,13H,12H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGYKYJBSBIYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C3=CC4=C(C=C3)OCO4)C(=O)NC5=CC=C(C=C5)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-benzodioxol-5-yl)-N-(4-isopropylphenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide
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3-(1,3-benzodioxol-5-yl)-N-(4-isopropylphenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide
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3-(1,3-benzodioxol-5-yl)-N-(4-isopropylphenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide
Reactant of Route 4
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3-(1,3-benzodioxol-5-yl)-N-(4-isopropylphenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide
Reactant of Route 5
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Reactant of Route 5
3-(1,3-benzodioxol-5-yl)-N-(4-isopropylphenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
3-(1,3-benzodioxol-5-yl)-N-(4-isopropylphenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.